molecular formula C8H10N4OS B2968760 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine CAS No. 865593-32-4

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2968760
CAS No.: 865593-32-4
M. Wt: 210.26
InChI Key: SYXAOMLQYZYYRR-UHFFFAOYSA-N
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Description

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an ethylthio group, a furyl group, and a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Some compounds containing furyl groups have shown genotoxicity, raising concerns about their safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-furylhydrazine with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furyl group can be reduced to form tetrahydrofuran derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylthio and furyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
  • 3-(ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
  • 3-(ethylthio)-5-(2-pyridyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the ethylthio and furyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the triazole ring can result in enhanced activity and selectivity compared to similar compounds.

Properties

IUPAC Name

3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-14-8-11-10-7(12(8)9)6-4-3-5-13-6/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXAOMLQYZYYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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